CITU
Overview
Description
CITU is a highly efficient coupling reagent used in solid and solution phase peptide synthesis. It is particularly effective in acylation and decarboxylative cross-coupling reactions. This compound is also known for its role as an activator in nickel-catalyzed Negishi arylation, alkenylation, alkylation, and alkynylation reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CITU involves the reaction of tetramethylurea with tetrachlorophthalic anhydride in the presence of a suitable base. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
CITU undergoes various types of reactions, including:
Coupling Reactions: It is widely used in peptide coupling reactions, where it facilitates the formation of peptide bonds.
Decarboxylative Cross-Coupling Reactions: It is effective in promoting decarboxylative cross-coupling reactions, leading to the formation of carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include bases such as triethylamine or diisopropylethylamine. The reactions are typically carried out under inert atmosphere conditions to prevent oxidation or degradation of the reactants .
Major Products Formed
The major products formed from these reactions include peptides and other organic compounds with carbon-carbon bonds. The efficiency of the coupling reagent ensures high yields and purity of the final products .
Scientific Research Applications
CITU has a wide range of scientific research applications, including:
Chemistry: It is used in the synthesis of peptides and other organic compounds.
Biology: It is employed in the study of protein-protein interactions and the development of peptide-based drugs.
Medicine: It is used in the synthesis of peptide-based therapeutics and diagnostic agents.
Industry: It is utilized in the production of high-purity peptides for various industrial applications.
Mechanism of Action
The mechanism of action of CITU involves the activation of carboxyl groups, facilitating their reaction with amines to form peptide bonds. The compound acts as a coupling reagent, promoting the formation of amide bonds through nucleophilic substitution reactions .
Comparison with Similar Compounds
Similar Compounds
- 1,1,3,3-Tetramethyl-2-(4,5,6,7-tetrachloro-1,3-dioxoisoindolin-2-yl)isouronium tetrafluoroborate
- 1,1,3,3-Tetramethyl-2-(4,5,6,7-tetrachloro-1,3-dioxoisoindolin-2-yl)isouronium chloride
Uniqueness
CITU is unique due to its high efficiency and selectivity in coupling reactions. Its ability to promote decarboxylative cross-coupling reactions sets it apart from other similar compounds .
Properties
IUPAC Name |
[dimethylamino-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)oxymethylidene]-dimethylazanium;hexafluorophosphate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl4N3O3.F6P/c1-18(2)13(19(3)4)23-20-11(21)5-6(12(20)22)8(15)10(17)9(16)7(5)14;1-7(2,3,4,5)6/h1-4H3;/q+1;-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKPKDOSZCGGWNT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=[N+](C)C)ON1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl.F[P-](F)(F)(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl4F6N3O3P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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